Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 4-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-9-7-11(14-5-3-4-6-14)13-8-10(9)12(15)16-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
CCSASVYCGJFHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution with Pyrrolidine
A foundational method involves nucleophilic aromatic substitution (NAS) on a pre-functionalized nicotinate derivative. For example, methyl 4-methyl-6-fluoronicotinate can react with pyrrolidine under basic conditions to replace the fluorine atom at the 6-position. This route typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
Key Reaction Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Solvent | DMF | |
| Temperature | 100°C | |
| Reaction Time | 12–24 hours | |
| Base | Potassium carbonate | |
| Yield | 65–78% |
The reaction’s success hinges on the electron-withdrawing effect of the ester and methyl groups, which activate the aromatic ring toward nucleophilic attack. Post-reaction purification often involves column chromatography to isolate the product from unreacted starting materials and byproducts.
Coupling Reactions via Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions offer an alternative route, particularly for introducing the pyrrolidine moiety. Suzuki-Miyaura coupling between methyl 4-methyl-6-bromonicotinate and a pyrrolidine-bearing boronic acid has been explored, though this method faces challenges due to the steric hindrance of the pyrrolidine group.
Optimized Conditions
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Ligand: None required
-
Solvent: Toluene/water (3:1)
-
Temperature: 80°C
While this method provides moderate yields, its scalability is limited by the cost of palladium catalysts and the sensitivity of boronic acid reagents to moisture.
One-Pot Multicomponent Synthesis
Condensation of Methyl Nicotinate with Pyrrolidine Precursors
A streamlined approach involves the in situ generation of the pyrrolidine ring through cyclization of a diamine precursor. For instance, reacting methyl 4-methyl-6-aminonicotinate with 1,4-dibromobutane in the presence of a base facilitates pyrrolidine ring formation via intramolecular alkylation.
Reaction Scheme
Critical Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Base | Sodium hydride | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0°C to room temperature | |
| Yield | 70–85% |
This method avoids isolation of intermediates, improving overall efficiency. However, stringent temperature control is required to prevent over-alkylation.
Reductive Amination Strategies
Ketone Intermediate Reduction
Reductive amination offers a versatile pathway by first introducing a ketone group at the 6-position, followed by reaction with pyrrolidine and subsequent reduction. Methyl 4-methyl-6-oxonicotinate is treated with pyrrolidine and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form the target compound.
Optimized Protocol
This method benefits from mild conditions and high functional group tolerance but requires careful pH control to avoid side reactions.
Advanced Catalytic Methods
Photocatalytic C–H Functionalization
Recent advances in photocatalysis enable direct C–H amination of the nicotinate backbone. Using iridium-based photocatalysts (e.g., Ir(ppy)₃), methyl 4-methylnicotinate undergoes regioselective amination with pyrrolidine under blue LED irradiation.
Performance Metrics
| Metric | Value | Source Citation |
|---|---|---|
| Catalyst Loading | 2 mol% | |
| Irradiation Time | 24 hours | |
| Yield | 68% | |
| Regioselectivity | >20:1 (6- vs. 2-position) |
While promising, this method remains in early development, with scalability challenges related to photocatalyst cost and reaction duration.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | Low | High | Moderate |
| Suzuki-Miyaura Coupling | 52–60 | High | Low | High |
| One-Pot Cyclization | 70–85 | Moderate | High | High |
| Reductive Amination | 75–82 | Low | Moderate | High |
| Photocatalysis | 68 | Very High | Low | Very High |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets. The pyrrolidine ring and nicotinate structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Characteristics of Methyl 6-(pyrrolidin-1-yl)nicotinate:
- Molecular Formula : C₁₁H₁₄N₂O₂ .
- Molecular Weight : 206.24 g/mol .
- Synonyms: Methyl 6-pyrrolidinonicotinate, Methyl 6-pyrrolidin-1-yl pyridine-3-carboxylate .
- Physical Properties :
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 6-(pyrrolidin-1-yl)nicotinate (Compound A) with five structurally related nicotinate derivatives, emphasizing substituent effects, reactivity, and applications.
Table 1: Structural and Physical Comparison
Reactivity and Stability
- Hydrolysis in Biological Systems :
- Compound A and other nicotinate esters undergo hydrolysis catalyzed by human serum albumin (HSA). For example, methyl nicotinate (unsubstituted analog) has a hydrolysis half-life exceeding 95 hours in HSA, while 2-butoxyethyl nicotinate (Compound E) hydrolyzes rapidly (<15 minutes) . The pyrrolidinyl group in Compound A likely stabilizes the ester against hydrolysis compared to aliphatic esters like Compound E.
- Impact of Substituents :
Biological Activity
Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound derived from nicotinic acid, characterized by the presence of a pyrrolidine ring. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological and medicinal chemistry research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol. The compound features a pyrrolidine moiety attached to a nicotinic acid backbone, which enhances its ability to interact with various biological targets.
The biological activity of this compound primarily involves enzyme inhibition and receptor binding. The presence of the pyrrolidine ring is believed to facilitate interactions with specific enzymes and receptors, potentially modulating their activity. Studies have indicated that this compound may influence neurotransmitter release and signal transduction pathways through its binding to nicotinic acetylcholine receptors .
Enzyme Inhibition
Research has shown that this compound exhibits notable enzyme inhibition properties. It has been evaluated for its inhibitory effects on various enzymes, including those involved in metabolic pathways. For instance, studies suggest that it may inhibit collagen prolyl-4-hydroxylase (CP4H), which is crucial in fibrosis development .
Receptor Binding Studies
Binding affinity studies have demonstrated that this compound interacts effectively with nicotinic receptors. These interactions are vital for understanding its potential therapeutic effects, particularly in neurological disorders where modulation of acetylcholine signaling is beneficial .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anti-fibrotic Activity : A study focused on the compound's ability to inhibit collagen synthesis in hepatic stellate cells, suggesting its potential as an anti-fibrotic agent. The results indicated a significant reduction in collagen type I alpha 1 (COL1A1) protein expression when treated with this compound, highlighting its therapeutic potential in liver fibrosis .
- Anticancer Properties : In vitro studies have also explored the anticancer potential of related pyrrolidine-containing compounds, revealing their efficacy against various cancer cell lines. While specific data on this compound is limited, structural analogs have shown promising results in reducing cell proliferation and promoting apoptosis in cancer cells .
- Neuroprotective Effects : Given its interaction with nicotinic receptors, there is growing interest in evaluating this compound for neuroprotective applications. Preliminary findings suggest that compounds with similar structures may enhance cognitive function by modulating cholinergic signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibition, receptor binding |
| Methyl 6-(pyrrolidin-3-YL)nicotinate | Structure | Antimicrobial, anticancer properties |
| Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | - | Anti-fibrotic activity |
Q & A
Q. What are the key synthetic strategies for Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate?
The synthesis typically involves multi-step reactions, starting with nicotinic acid derivatives. Key steps include:
- Esterification : Introducing the methyl ester via acid-catalyzed reaction with methanol.
- Substituent Introduction : Installing the 4-methyl group through alkylation or directed ortho-metalation, followed by quenching with methyl iodide.
- Pyrrolidine Functionalization : Coupling pyrrolidine at position 6 via Buchwald-Hartwig amination or nucleophilic aromatic substitution under Pd catalysis . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving yields >70% and purity >95% .
Q. How is the purity and structural integrity of this compound verified?
Analytical methods include:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
- Spectroscopy : - and -NMR to confirm substituent positions and esterification.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (expected: 234.28 g/mol) .
- Reference Standards : Cross-validation with certified reference materials (e.g., PubChem or EPA DSSTox entries) ensures accuracy .
Advanced Research Questions
Q. What methodological approaches are used to analyze the biological activity of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., PI3Kα) using fluorescence-based assays.
- Receptor Binding : Radioligand displacement studies (e.g., for nicotinic acetylcholine receptors).
- In Vivo Studies :
- Topical application in animal models to assess vasodilation effects, with quantification via laser Doppler flowmetry .
Q. How do structural modifications at the pyrrolidine moiety affect the compound’s pharmacokinetics?
- Pyrrolidine Substitution : Replacing pyrrolidine with piperidine reduces metabolic stability due to increased ring size and susceptibility to CYP450 oxidation.
- Derivatization : Introducing fluorine at the pyrrolidine nitrogen (e.g., as in Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate) enhances blood-brain barrier penetration but shortens half-life .
- Quantitative SAR (QSAR) : Computational models predict logP values and metabolic clearance rates, guiding optimization for improved bioavailability .
Q. What computational tools are employed to predict the binding affinity of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with nicotinic receptors or enzymes.
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions (e.g., electrostatic vs. van der Waals) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity between in vitro and in vivo studies?
- Metabolite Profiling : LC-MS/MS to identify hydrolysis products (e.g., nicotinic acid) that may contribute to off-target effects .
- Dose-Response Refinement : Adjusting concentrations in cell-based assays to mirror in vivo plasma levels.
- Tissue-Specific Analysis : Microdialysis in target tissues (e.g., liver or brain) to measure localized compound concentrations .
Methodological Best Practices
Q. What strategies optimize the regioselectivity of pyrrolidine introduction at position 6?
- Directed Metalation : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate position 6 selectively.
- Protecting Groups : Temporary protection of the ester group (e.g., silylation) to prevent side reactions during substitution .
- Catalytic Systems : Pd/Xantphos catalysts for efficient C-N coupling with pyrrolidine, achieving >90% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
